molecular formula C24H25N3O4 B2594462 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one CAS No. 618366-45-3

4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2594462
CAS No.: 618366-45-3
M. Wt: 419.481
InChI Key: JRSIDAZEBIBBIG-UHFFFAOYSA-N
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Description

4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a sophisticated, multi-cyclic small molecule hypothesized to function as a potent kinase modulator. Its structure, featuring a benzofuran moiety linked to a complex pyrrolone core with a basic diethylaminoethyl side chain, is characteristic of compounds designed for high-affinity interaction with ATP-binding sites in kinase domains. The pyridin-4-yl group is a common pharmacophore found in inhibitors targeting kinases involved in oncology and inflammatory diseases . This molecular architecture suggests potential as a lead compound for investigating intracellular signaling pathways, with a particular focus on the p38 MAPK/MAPKAPK-2 (MK2) axis , which is a crucial regulator of cytokine production and cell stress responses. Researchers can utilize this compound to probe the mechanistic underpinnings of inflammation, cellular proliferation, and apoptosis, offering significant value for drug discovery programs in autoimmune diseases and cancer. Its For Research Use Only status underscores its application in strictly controlled laboratory investigations.

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-pyridin-4-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-3-26(4-2)13-14-27-21(16-9-11-25-12-10-16)20(23(29)24(27)30)22(28)19-15-17-7-5-6-8-18(17)31-19/h5-12,15,21,29H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSIDAZEBIBBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate acylating agent.

    Pyrrolone Core Construction: The pyrrolone ring can be synthesized via a condensation reaction involving a suitable diketone and an amine.

    Coupling Reactions: The benzofuran and pyrrolone intermediates are then coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction, under palladium catalysis.

    Functional Group Modifications: Introduction of the diethylaminoethyl group and the pyridine ring can be accomplished through nucleophilic substitution and subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Medicine

Medicinally, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with biological targets such as neurotransmitter receptors or enzymes, making it a candidate for treating neurological disorders or cancers.

Industry

In industry, the compound’s properties can be harnessed for the development of new materials, such as polymers or coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism by which 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. Alternatively, if it targets a receptor, it could modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Table 1: Substituent Profiles and Key Features

Compound ID R1 (Position 1) R4 (Position 4) R5 (Position 5) Core Structure Key Features References
Target Compound 2-(diethylamino)ethyl Benzofuran-2-carbonyl Pyridin-4-yl 1H-pyrrol-2(5H)-one Enhanced solubility (amine), aromatic bulk (benzofuran), polar pyridine -
32 () Benzyl 3,4-Dimethylphenyl Phenyl 1H-pyrrol-2(5H)-one Hydrophobic substituents; antiestrogenic activity reported
20 () 2-Hydroxypropyl 4-Methylbenzoyl 4-tert-Butylphenyl 1,5-dihydro-pyrrol-2-one Lipophilic tert-butyl group; hydroxypropyl improves metabolic stability
Compound 2-(Diethylamino)ethyl 2-Methyl-2,3-dihydrobenzofuran-5-yl 4-(Benzyloxy)-3-methoxyphenyl 1H-pyrrol-2(5H)-one Dihydrobenzofuran (reduced planarity); methoxy groups for H-bonding
Compound 5-Methylisoxazol-3-yl Furan-2-carbonyl Pyridin-3-yl 1H-pyrrol-2(5H)-one Smaller heterocycle (furan vs. benzofuran); isoxazole for metabolic resistance

Key Structural Differences and Implications

R1 Substituents: The target’s 2-(diethylamino)ethyl group (vs. benzyl in compound 32 or hydroxypropyl in compound 20) enhances aqueous solubility and bioavailability due to its ionizable amine . In contrast, 5-methylisoxazol-3-yl () introduces metabolic stability but reduces polarity .

4-Methylbenzoyl (compound 20) lacks heterocyclic diversity, which may limit interaction with hydrophobic enzyme pockets .

R5 Substituents :

  • The pyridin-4-yl group (target) provides a polar, hydrogen-bond-accepting nitrogen at the para position, unlike the phenyl (compound 32) or 4-tert-butylphenyl (compound 20) groups, which are purely hydrophobic .

Research Findings and Functional Insights

Antiestrogenic Activity :

  • Compound 32 () demonstrated antiestrogenic effects, attributed to its hydrophobic R4 (3,4-dimethylphenyl) and R5 (phenyl) groups, which mimic steroidal structures . The target’s pyridin-4-yl and benzofuran groups may modulate this activity differently.

Metabolic Stability: The 2-(diethylamino)ethyl group in the target and compound likely improves metabolic stability compared to the benzyl group in compound 32, which is prone to oxidative degradation .

Synthetic Accessibility :

  • Analogs like compound 20 () were synthesized via aldol condensation, suggesting the target could be prepared using similar methods with benzofuran-containing precursors .

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The structure of the compound features several functional groups that contribute to its biological activity:

  • Benzofuran moiety : Known for various pharmacological properties.
  • Diethylamino group : Often associated with enhanced solubility and bioavailability.
  • Pyridinyl group : Contributes to interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets in cells. Preliminary studies suggest that it may function as an inhibitor of certain kinases, which are critical in regulating cell signaling pathways involved in cancer and other diseases.

Key Mechanisms:

  • Kinase Inhibition : The compound has shown promise as a kinase inhibitor, potentially affecting pathways involved in cell proliferation and survival.
  • Antioxidant Activity : Some derivatives of similar structures have been noted for their ability to scavenge free radicals, suggesting a possible role in reducing oxidative stress.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cell growth in various cancer cell lines. The following table summarizes key findings from relevant studies:

Cell LineIC50 (µM)MechanismReference
A549 (Lung)10Apoptosis induction
HeLa (Cervical)15Cell cycle arrest
MCF7 (Breast)12Inhibition of proliferation

In Vivo Studies

In vivo studies using animal models have provided further insights into the compound's efficacy and safety profile. Notably, administration of the compound resulted in significant tumor reduction in xenograft models:

  • Tumor Growth Inhibition : A study reported a 42% reduction in tumor size when administered at a dose of 10 mg/kg in rat models, indicating substantial anti-tumor activity .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Anti-Cancer Activity : A study involving human cancer cell lines demonstrated that the compound effectively induces apoptosis through caspase activation pathways.
  • Neuroprotective Effects : Research has indicated that similar compounds exhibit neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

Safety and Toxicity

Toxicity assessments have shown that while the compound exhibits promising biological activities, careful consideration must be given to its safety profile. Preliminary toxicity tests indicate moderate toxicity at higher concentrations, necessitating further investigation into dose optimization.

Q & A

Q. What are the common synthetic routes for this compound?

The compound can be synthesized via base-assisted cyclization of precursors. For example, similar pyrrol-2-one derivatives are prepared by reacting hydroxyl-pyrrolone intermediates with substituted benzaldehydes under basic conditions. Key steps include condensation and cyclization, with yields optimized by controlling reaction time and temperature. For instance, compound 15m (46% yield) and 16a (63% yield) were synthesized using this approach .

CompoundReaction TimeYield (%)Key Reagents
15mNot specified46Aniline, base
16aNot specified63Phenol, base

Q. How is the compound characterized after synthesis?

Characterization typically involves:

  • ¹H/¹³C NMR for structural elucidation (e.g., aromatic protons at δ 6.8–7.5 ppm).
  • FTIR to confirm functional groups (e.g., hydroxyl stretches at 3200–3500 cm⁻¹).
  • HRMS for molecular weight validation (e.g., [M+H]⁺ peaks matching calculated values).
  • Melting point analysis to assess purity .

Q. What solvents are suitable for recrystallization?

Polar aprotic solvents like ethanol or acetonitrile are often used. For example, compound 20 (mp 263–265°C) was recrystallized using ethanol, while 16a (mp 138.1–140.6°C) utilized methanol .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry). For instance, flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction kinetics, reducing side products. Statistical modeling can identify optimal conditions, as demonstrated in flow-chemistry synthesis of diphenyldiazomethane .

Q. How to analyze structural conformation and electronic properties?

  • X-ray crystallography resolves 3D conformation (e.g., dihedral angles between benzofuran and pyrrolone moieties) .
  • DFT studies calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, DFT analysis of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate revealed charge distribution patterns critical for stability .

Q. How to design structure-activity relationship (SAR) studies?

  • Vary substituents : Replace the pyridin-4-yl group with electron-donating (e.g., 4-dimethylaminophenyl) or withdrawing (e.g., 4-fluorophenyl) groups.
  • Assess activity : Compare biological activity (e.g., enzyme inhibition) across derivatives. Compound 21 (4-dimethylaminophenyl substitution) showed altered reactivity due to enhanced electron density .
CompoundSubstituentKey Impact on Reactivity
204-tert-butylphenylIncreased steric hindrance
214-dimethylaminophenylEnhanced electron density

Q. How to resolve contradictions in spectral data?

  • Cross-validate using multiple techniques (e.g., NMR + HRMS).
  • Repeat experiments under controlled conditions to rule out impurities.
  • Compare with literature : For example, conflicting melting points may arise from polymorphic forms, as seen in compound 16a (mp 138.1–140.6°C) .

Q. What strategies improve stability during storage?

  • Lyophilization for hygroscopic compounds.
  • Dark, inert conditions to prevent photodegradation (e.g., benzofuran derivatives are light-sensitive).
  • Stability-indicating HPLC monitors degradation products over time .

Methodological Considerations

Q. How to scale up synthesis without compromising yield?

  • Continuous-flow reactors enhance reproducibility and scalability.
  • In-line analytics (e.g., UV-Vis monitoring) enable real-time adjustments.
  • Green chemistry principles : Use biodegradable solvents (e.g., ethyl acetate) to reduce environmental impact .

Q. What computational tools predict biological activity?

  • Molecular docking (e.g., AutoDock Vina) models interactions with target proteins.
  • QSAR models correlate substituent effects with activity. For example, pyridin-4-yl groups may enhance binding to kinase targets due to π-π stacking .

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